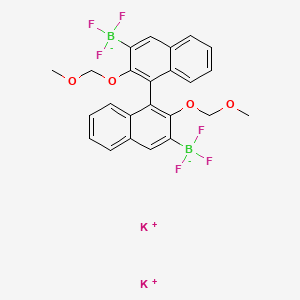

3,3'-Bis-(potassium trifluoroboronato)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3'-Bis-(potassium trifluoroboronato)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl, or BTPB, is a compound that has recently gained recognition in the scientific community for its potential applications in chemical synthesis, biochemistry, and physiology. BTPB is a bifunctional molecule consisting of a potassium trifluoroboronato group linked to a binaphthyl moiety. BTPB is a relatively new compound, first synthesized in 2012, and has been the subject of several research studies since its discovery.

Applications De Recherche Scientifique

Chiral Ligand Synthesis

Soluble polymeric chiral binaphthol (BINOL) ligands have been synthesized through copolymerization processes involving derivatives of 3,3'-bis(hydroxymethyl)-2,2'-bis(methoxymethyleneoxy)-1,1'-binaphthyl. These ligands have been applied in enantioselective addition reactions, demonstrating their effectiveness in catalysis with higher catalytic activities and varying enantioselectivities. This highlights the compound's role in facilitating asymmetric synthesis, which is crucial in the production of optically active compounds (Xue Yunning, 2006).

Asymmetric Catalysis

Amphiphilic resin-supported BINAP ligands, which are related to BINOL derivatives, have been successfully used for rhodium-catalyzed asymmetric 1,4-addition reactions in water. This application underscores the compound's utility in enhancing the solubility and reactivity of catalytic systems in aqueous environments, thereby broadening the scope of asymmetric catalysis (Yusuke Otomaru, T. Senda, Tamio Hayashi, 2004).

Molecular Recognition

The synthesis of tetra(BINOL) substituted spirobifluorenes from derivatives like 2,2'-bis(methoxymethoxy)-3-ethynyl-1,1'-binaphthyl has been reported. These structures resemble copper(I) or silver(I) complexes and can form clefts with BINOL groups oriented in a manner potentially useful for the cooperative molecular recognition of chiral substrates. This illustrates the compound's potential in creating complex molecular architectures for selective interaction with specific molecules (A. Lützen, F. Thiemann, S. Meyer, 2002).

Chiral Crown Ethers

Chiral crown ethers with bromoarylene moieties have been synthesized from derivatives such as 2,2′-dihydroxy-1,1′-binaphthyl. These compounds demonstrate unique cyclization behaviors and are valuable in the study of molecular encapsulation and ion recognition, which are pivotal in developing selective sensors and separation technologies (S. Kiyooka, M. Tada, S. Kan, M. Fujio, 1996).

Functionalized Binaphthylmonophosphines

Optically active binaphthylmonophosphines (MOPs) containing various functional groups have been prepared, indicating the versatility of binaphthyl derivatives in functionalization for catalytic and other applications. This work showcases the adaptability of such compounds in synthesizing materials with specific functional properties (Y. Uozumi, N. Suzuki, Aya Ogiwara, Tamio Hayashi, 1994).

Propriétés

IUPAC Name |

dipotassium;trifluoro-[3-(methoxymethoxy)-4-[2-(methoxymethoxy)-3-trifluoroboranuidylnaphthalen-1-yl]naphthalen-2-yl]boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B2F6O4.2K/c1-33-13-35-23-19(25(27,28)29)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26(30,31)32)24(22)36-14-34-2;;/h3-12H,13-14H2,1-2H3;;/q-2;2*+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAFZSWTIBYSJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=CC=CC=C2C(=C1OCOC)C3=C(C(=CC4=CC=CC=C43)[B-](F)(F)F)OCOC)(F)(F)F.[K+].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20B2F6K2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Bis-(potassium trifluoroboronato)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

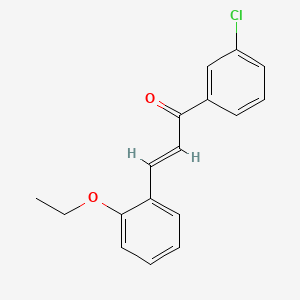

![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)

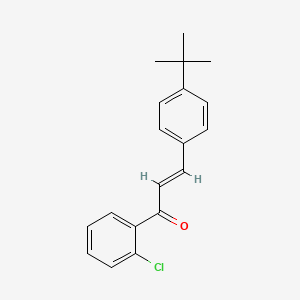

![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)